molecular formula C8H7BCl2O4 B8207561 (2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid

(2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B8207561
M. Wt: 248.85 g/mol
InChI Key: AMUYCMONRHWAHV-UHFFFAOYSA-N
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Description

(2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H7BCl2O4. It is a boronic acid derivative that contains both chlorine and methoxycarbonyl functional groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of 2,4-dichloro-5-(methoxycarbonyl)phenylboronic ester with a suitable boronic acid precursor. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol, ether, or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenols, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted boronic acids .

Mechanism of Action

The mechanism of action of (2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid involves its ability to form covalent bonds with other molecules. This property is particularly useful in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with halides to form carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in certain organic synthesis reactions and research applications .

Properties

IUPAC Name

(2,4-dichloro-5-methoxycarbonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BCl2O4/c1-15-8(12)4-2-5(9(13)14)7(11)3-6(4)10/h2-3,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUYCMONRHWAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BCl2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.85 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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